12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile
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Overview
Description
12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7400^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Scientific Research Applications
12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include bromophenyl derivatives, phenylamine, and various catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the bromophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various halogenated compounds.
Mechanism of Action
The mechanism of action of 12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4′-Bis[(4-bromophenyl)phenylamino]biphenyl
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
12-Amino-10-(4-bromophenyl)-8-oxo-4-(phenylamino)-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile is unique due to its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
12-amino-4-anilino-10-(4-bromophenyl)-8-oxo-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN5O2S/c23-12-8-6-11(7-9-12)15-14(10-24)19(25)30-17-16(15)21(29)27-20-18(17)31-22(28-20)26-13-4-2-1-3-5-13/h1-9,15H,25H2,(H2,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLKARLCJUCLSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)C4=C(C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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